2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide
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Overview
Description
2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide typically involves the following steps:
Formation of the Pyrimidin-2-ylsulfamoyl Group: This can be achieved by reacting pyrimidine with chlorosulfonic acid to form pyrimidin-2-ylsulfonyl chloride. This intermediate is then reacted with aniline to form the pyrimidin-2-ylsulfamoyl group.
Attachment to the Phenyl Ring: The pyrimidin-2-ylsulfamoyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.
Formation of the Butanamide Backbone: The final step involves the formation of the butanamide backbone by reacting the intermediate with 2-methylbutanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a butanamide group.
N-(4-(6-Methyl-pyridin-2-ylsulfamoyl)-phenyl)-acetamide: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
Uniqueness
2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide is unique due to its specific combination of a butanamide backbone with a pyrimidin-2-ylsulfamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H18N4O3S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C15H18N4O3S/c1-3-11(2)14(20)18-12-5-7-13(8-6-12)23(21,22)19-15-16-9-4-10-17-15/h4-11H,3H2,1-2H3,(H,18,20)(H,16,17,19) |
InChI Key |
FIIOQQVUSXDSMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
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